molecular formula C13H17BrO4 B2921097 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid CAS No. 838264-00-9

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid

Cat. No.: B2921097
CAS No.: 838264-00-9
M. Wt: 317.179
InChI Key: CARBXQOFVILFDV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C13H17BrO4. It is a benzoic acid derivative, characterized by the presence of bromine, ethoxy, and isobutoxy groups attached to the benzene ring. This compound is used primarily in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid typically involves the bromination of 5-ethoxy-4-isobutoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters or hydrolyzed to revert to the acid form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Hydrolysis: Aqueous acids or bases.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Esterification: Formation of esters.

    Hydrolysis: Reversion to the carboxylic acid form.

Scientific Research Applications

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxy and isobutoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its application. The exact molecular targets and pathways vary based on the specific research focus.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-hydroxybenzoic acid
  • 3-Bromo-5-iodobenzoic acid
  • 3-Bromo-4-ethylbenzoic acid

Comparison

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid is unique due to the presence of both ethoxy and isobutoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds For instance, 3-Bromo-5-hydroxybenzoic acid has a hydroxyl group instead of ethoxy and isobutoxy groups, leading to different hydrogen bonding and solubility characteristics

Biological Activity

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid (CAS No. 838264-00-9) is a benzoic acid derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position, an ethoxy group at the 5-position, and an isobutoxy group at the 4-position of the benzoic acid core. Its molecular formula is C14H19BrO3.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Target Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and cancer progression.
  • Signal Transduction : It might modulate signaling pathways involving c-Myc, a transcription factor associated with cell proliferation and oncogenesis, by disrupting c-Myc-Max protein interactions .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Studies have shown that derivatives of benzoic acid can exhibit antitumor properties. The inhibition of COX enzymes can lead to reduced tumor growth in various cancer models, including colorectal and breast cancers .

Anti-inflammatory Effects

The compound's potential as a COX inhibitor suggests it may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Nakanishi & Rosenberg (2013)TumorigenesisKnockout studies in mice indicated that COX inhibitors reduced tumor incidence .
Kundu et al. (2009)Breast CancerCOX inhibitors combined with dendritic cell vaccination showed enhanced antitumor effects .
Eberstål et al. (2014)Brain TumorsCombination therapies using COX inhibitors demonstrated promising results in glioma models .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-4-17-11-6-9(13(15)16)5-10(14)12(11)18-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBXQOFVILFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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